Dimethyl hydrogen phosphate

Description

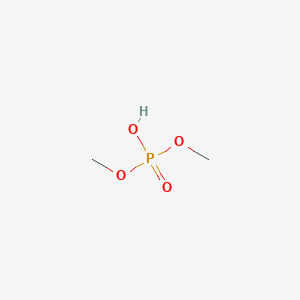

Dimethylphosphate belongs to the class of organic compounds known as dialkyl phosphates. These are organic compounds containing a phosphate group that is linked to exactly two alkyl chain. Dimethylphosphate has been primarily detected in urine.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUKTXOBAWVSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O4P | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32586-82-6 (hydrochloride salt) | |

| Record name | Dimethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5025150 | |

| Record name | Dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Syrupy pale yellow liquid. (NTP, 1992), Liquid | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

342 to 349 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.335 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

813-78-5, 53396-59-1 | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=813-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI4K2C9UEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unraveling of Dimethyl Hydrogen Phosphate: A Technical Guide to its Thermal Decomposition Mechanism

Introduction

Dimethyl hydrogen phosphate (DMHP), a dialkyl phosphate ester, occupies a significant niche in chemical research and industry. It serves not only as a crucial intermediate in the synthesis of various organophosphorus compounds but also as a structural analogue and simulant for more hazardous materials, including chemical warfare agents and pesticides. Furthermore, its derivatives are integral to the development of modern flame retardants. Understanding the behavior of DMHP under thermal stress is paramount for ensuring safe handling, predicting storage stability, and optimizing its application in high-temperature environments.

This technical guide provides an in-depth exploration of the mechanistic pathways governing the thermal decomposition of DMHP. Moving beyond a simple description of outcomes, we will delve into the causality behind its degradation, synthesizing principles from established organophosphate chemistry and data from closely related analogues. This document is intended for researchers, chemists, and safety professionals who require a robust and predictive understanding of DMHP's thermal stability and decomposition products.

Core Decomposition Pathways: A Multi-Stage Process

The thermal degradation of DMHP is not a singular event but a multi-stage process involving several competing and sequential reaction pathways. The primary mechanism, predicated on the well-established chemistry of dialkyl hydrogen phosphates, involves an initial intramolecular rearrangement or elimination, followed by secondary condensation reactions at elevated temperatures.[1]

Stage 1: Primary Decomposition (Intramolecular Elimination & Rearrangement)

At moderately elevated temperatures, DMHP undergoes an initial decomposition step. Drawing parallels from the thermal behavior of trimethyl phosphate (TMP) and diisobutyl hydrogen phosphate, two primary, competing pathways are proposed.[1][2]

-

Pathway A: Transesterification/Methyl Group Migration: This pathway involves an intramolecular rearrangement where one of the methyl groups migrates to the hydroxyl oxygen. This transesterification reaction yields trimethyl phosphate (TMP) and water. This is an isomerization process that can be a low-energy pathway for organophosphates.[2]

-

Pathway B: Methanol Elimination: This pathway proceeds via the elimination of methanol. The hydrogen from the acidic P-OH group is transferred to one of the methoxy groups, leading to the cleavage of a C-O bond and the formation of methanol and a highly reactive metaphosphate intermediate (CH₃OPO₂). This type of elimination is a classic degradation route for alkyl phosphate esters.[3][4]

The relative dominance of these pathways is influenced by factors such as heating rate and the presence of catalytic surfaces or impurities. The volatile products from this initial stage are primarily methanol and potentially trimethyl phosphate.

Stage 2: Secondary Decomposition & Condensation

The products and intermediates from Stage 1 undergo further transformations as the temperature increases.

-

Decomposition of Primary Products: If formed, trimethyl phosphate (TMP) will itself decompose at higher temperatures. Studies on TMP have shown its decomposition proceeds through complex isomerization and bond fission reactions, yielding products like dimethyl ether (DME), methanol, and various phosphorus-containing radical species such as PO, HPO, and HPO₂.[2]

-

Condensation of Phosphoric Acid Species: The metaphosphate intermediate (CH₃OPO₂) is highly unstable and will rapidly react, likely with any available water or other DMHP molecules. The ultimate non-volatile residue from the initial decomposition is a form of methyl phosphoric acid. As temperatures exceed 200-300°C, these acidic species undergo intermolecular condensation reactions.[1] This process involves the elimination of water molecules to form pyrophosphates (P-O-P linkages) and, subsequently, longer-chain polyphosphoric acids. This condensation is responsible for the formation of a viscous, acidic residue.

The overall thermal decomposition can be visualized as a cascade of reactions, starting with the formation of volatile organic compounds and methyl phosphoric acid, followed by the polymerization of the acid residue.

Caption: Proposed multi-stage thermal decomposition pathways of DMHP.

Experimental Methodologies for Mechanistic Elucidation

A multi-faceted analytical approach is essential to validate the proposed mechanisms and quantify the decomposition process. A self-validating experimental workflow integrates thermal analysis with spectroscopic and chromatographic techniques to correlate mass loss events with the evolution of specific chemical products.

Core Experimental Workflow

The investigation typically begins with bulk thermal analysis to determine stability and transition temperatures, followed by evolved gas analysis to identify the volatile decomposition products.

Caption: Integrated workflow for studying DMHP thermal decomposition.

Experimental Protocol 1: Thermogravimetric & Calorimetric Analysis

Objective: To determine the thermal stability, onset of decomposition, and enthalpy changes associated with the degradation of DMHP.

Methodology: Simultaneous Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard calibration weights. Calibrate the temperature and heat flow for the DSC signal using certified standards (e.g., Indium).[5][6]

-

Sample Preparation: Place 5-10 mg of DMHP into a clean, tared alumina or platinum crucible.

-

Atmosphere and Flow Rate: Purge the furnace with an inert atmosphere, typically nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.[7][8]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample at a constant linear rate (e.g., 10°C/min) to a final temperature of 600°C. Using multiple heating rates (e.g., 5, 10, 20°C/min) can provide data for kinetic analysis.

-

-

Data Acquisition: Record the sample mass (TGA), rate of mass loss (DTG), and differential heat flow (DSC) as a function of temperature.

-

Analysis:

-

TGA Curve: Identify the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures for distinct mass loss stages. Determine the final char or residue yield.

-

DTG Curve: Determine the peak temperatures (Tₘₐₓ) for the maximum rate of decomposition for each stage.

-

DSC Curve: Identify endothermic or exothermic events corresponding to the mass loss stages. Integrate peaks to determine the enthalpy (ΔH) of the transitions.

-

Experimental Protocol 2: Evolved Gas Analysis (EGA)

Objective: To identify the chemical composition of volatile products released during decomposition.

Methodology: TGA coupled to Gas Chromatography-Mass Spectrometry (TGA-GC-MS)

-

System Setup: Interface the gas outlet of the TGA instrument to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) via a heated transfer line (typically maintained at >200°C to prevent condensation).

-

TGA Program: Run the TGA experiment as described in Protocol 1.

-

Gas Sampling: At specific temperatures of interest (e.g., just before, during, and after a major DTG peak), divert the evolved gas stream from the TGA furnace to the GC injection port for a set duration. Alternatively, use a gas sampling loop or a sorbent trap to collect and concentrate the analytes before injection.[9]

-

GC Separation: Use a suitable capillary column (e.g., a polar column for separating methanol and other polar compounds) to separate the components of the evolved gas mixture.

-

MS Identification: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. Identify the compounds by comparing their mass spectra to a standard reference library (e.g., NIST).[10]

-

Data Correlation: Correlate the identity of the evolved gases with the specific mass loss events observed in the TGA data to assign products to each decomposition stage.

Quantitative Data & Kinetic Insights

| Compound Class | Typical Decomposition Onset (Inert Atm.) | Primary Mechanism | Notes |

| Dialkyl Hydrogen Phosphates | 150 - 250°C | Alkene/Alcohol Elimination | The presence of the acidic proton can catalyze the elimination reaction.[1][4] |

| Trialkyl Phosphates (e.g., TMP) | 250 - 350°C | Isomerization, C-O Bond Fission | Generally more stable than the corresponding hydrogen phosphates.[2][11] |

The activation energy for the primary decomposition of DMHP can be calculated from TGA data obtained at multiple heating rates using model-free kinetic methods like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods. These analyses would be expected to yield activation energies consistent with intramolecular elimination or rearrangement reactions in similar organophosphorus systems.

Conclusion

The thermal decomposition of this compound is a complex process governed by well-established principles of organophosphate chemistry. The proposed mechanism, initiated by intramolecular rearrangement and elimination reactions to form volatile organics and phosphoric acid species, followed by high-temperature condensation of the acidic residue, provides a robust framework for predicting its behavior under thermal stress. This guide outlines the key pathways and provides detailed, self-validating experimental protocols that integrate thermal analysis with chromatography and spectroscopy. By employing this workflow, researchers can confidently characterize the thermal stability of DMHP, identify its decomposition products, and gather the kinetic data necessary for safe handling, process optimization, and the development of advanced materials.

References

- Kanayama, K., et al. (2024). The Unimolecular Decomposition Mechanism of Trimethyl Phosphate. Chemistry – A European Journal.

- Spivak, F. I., et al. (1981). Thermal Oxidative Degradation Studies of Phosphate Esters. Journal of Combustion Toxicology, 8, 135-143.

- LeClair, A. M., et al. (2025). Multi-Spectroscopic Method to Quantify Rapid Decomposition of an Organophosphate Simulant Using Reactive Materials as a Function of Metal Powder Chemistry and Temperature. arXiv.

- FM Global. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

- Van der Heide, E., et al. (2018). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. Semantic Scholar.

- LeClair, A. M., et al. (2025). Multi-Spectroscopic Method to Quantify Rapid Decomposition of an Organophosphate Simulant Using Reactive Materials as a Function of Metal Powder Chemistry and Temperature. ResearchGate.

- Awan, I. A., et al. (2023). Probing the Thermochemistry Properties and Rate Kinetics of Trimethyl Phosphate (TMP): An H-Atom Abstraction (HAA) Reactions Perspective. ACS Omega.

- Vila-Vidal, M., et al. (2013). Thermal desorption-gas chromatography-mass spectrometry method to determine phthalate and organophosphate esters from air samples. Journal of Chromatography A, 1303, 131-8.

- ATSDR. (2012). Toxicological Profile for Phosphate Ester Flame Retardants. Agency for Toxic Substances and Disease Registry.

- Awan, I. A., et al. (2025). The Gas Phase Thermochemistry and the Hydrogen Atom Abstraction Reactions of Trimethyl Phosphite. ResearchGate.

- Howell, B. A., & Daniel, Y. G. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4933.

- Michalak, A., et al. (2022). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. Molecules, 27(19), 6296.

- Shmakov, A. G., et al. (2025). High-temperature thermal decomposition of triphenyl phosphate vapor in an inert medium: Flow reactor pyrolysis, quantum chemical calculations, and kinetic modeling. ResearchGate.

- Howell, B. A., & Daniel, Y. G. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI.

- Teng, V., et al. (2014). Chemical Degradation of Trimethyl Phosphate As Surrogate For Organophosporus. Scribd.

- Mettler-Toledo. (n.d.). Thermal Analysis in Practice: Tips and Hints.

- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications.

- Toda, C., et al. (2025). Simultaneous determination of phosphate esters and phthalate esters in clean room air and indoor air by gas chromatography–mass spectrometry. ResearchGate.

- Traina, N. A., & Dastidar, A. G. (2019). Characterization of Thermal Stability and Heat Absorption for Suppressant Agent/Combustible Dust Mixtures via Thermogravimetric. KU ScholarWorks.

- Lampitella, E. A., et al. (2024). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI.

- Lampitella, E. A., et al. (2025). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. ResearchGate.

- Srilakshmi, C., et al. (2025). Soft solution synthesis, non-isothermal decomposition kinetics and characterization of manganese dihydrogen phosphate dihydrate Mn(H2PO4)2·2H2O and its thermal transformation products. ResearchGate.

- Li, J., et al. (2021). Effect of activation temperature on properties of H3PO4-activated carbon. BioResources, 16(2), 4053-4065.

- Kumar, A., & Singh, R. K. (2015). Determination of Kinetic Parameters for the Thermal Decomposition of Parthenium hysterophorus. Journal of Engineering, 2015, 605935.

- Al-Salem, H. S., et al. (2018). Activation energy fits of the decomposition temperature peaks and... ResearchGate.

- Glaude, P. A., et al. (2025). Kinetic Study of the Combustion of Organophosphorus Compounds. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. iitk.ac.in [iitk.ac.in]

- 6. tainstruments.com [tainstruments.com]

- 7. mse.ucr.edu [mse.ucr.edu]

- 8. images.philips.com [images.philips.com]

- 9. Thermal desorption-gas chromatography-mass spectrometry method to determine phthalate and organophosphate esters from air samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Hydrolysis Kinetics of Dimethyl Hydrogen Phosphate in Aqueous Solutions

Abstract

Dimethyl hydrogen phosphate (DMHP), a dialkyl phosphate ester, serves as a crucial model compound for understanding the stability and degradation pathways of more complex organophosphorus molecules, including pesticides, chemical warfare agents, and biological phosphodiesters. Its hydrolysis is a fundamental reaction with significant implications in environmental science, toxicology, and materials science. This guide provides a comprehensive examination of the hydrolysis kinetics of DMHP in aqueous solutions. We will explore the underlying reaction mechanisms, delineate the profound influence of pH and temperature, detail robust experimental methodologies for kinetic analysis, and interpret the resulting data to build a cohesive mechanistic picture. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of phosphate ester stability.

Introduction: The Significance of DMHP Hydrolysis

This compound, sometimes referred to as dimethyl phosphite, is a deceptively simple molecule whose hydrolytic stability is governed by a complex interplay of factors.[1][2] As an intermediate in the manufacturing of certain pesticides and a degradation product of others, its environmental fate is of considerable interest.[2][3] The P-O-C ester linkage is the primary site of hydrolytic attack, leading to the formation of monomethyl hydrogen phosphite, methanol, and ultimately, phosphorous acid.[1][4] Understanding the rate at which this breakdown occurs is critical for predicting the persistence of related organophosphorus compounds in physiological and environmental systems.

The study of DMHP hydrolysis provides a foundational framework for several key areas:

-

Environmental Persistence: Predicting how long organophosphate pesticides or their byproducts will remain in soil and water.[3][4]

-

Toxicology: Assessing the stability of these compounds under physiological conditions to understand their mechanism of action and degradation within an organism.[1][5]

-

Industrial Applications: DMHP is used as a lubricant additive and a flame retardant; its stability under operational conditions is key to its performance.[3]

This guide moves beyond a simple recitation of facts to explain the causality behind the observed kinetics and the rationale for the experimental designs used to measure them.

Fundamental Principles of DMHP Hydrolysis

The hydrolysis of DMHP is primarily a nucleophilic substitution reaction at the phosphorus center. The reaction can be catalyzed by both acid and base, exhibiting a characteristic pH-rate profile where the reaction is slowest in the neutral pH range and accelerates under acidic or alkaline conditions.[4][6][7]

The key reaction is the cleavage of a phosphoester bond: (CH₃O)₂P(O)H + H₂O → (CH₃O)P(O)H(OH) + CH₃OH

This is followed by the hydrolysis of the second ester linkage: (CH₃O)P(O)H(OH) + H₂O → H₃PO₃ + CH₃OH

The reaction can proceed through different mechanistic pathways, primarily associative (forming a pentacovalent intermediate) or dissociative (involving a metaphosphate-like transition state), depending on the specific conditions and the nature of the nucleophile (H₂O or OH⁻).[8] For most acyclic phosphate esters, direct substitution analogous to an Sₙ2 reaction is a likely mechanism.[9]

Key Factors Influencing Hydrolysis Kinetics

The Critical Role of pH

The rate of DMHP hydrolysis is exquisitely sensitive to the pH of the aqueous solution. This is because the protonation state of the phosphate ester itself and the concentration of the primary nucleophiles—water (H₂O) and hydroxide ion (OH⁻)—are pH-dependent.

-

Acidic Conditions (pH < 4): Under acidic conditions, the reaction is subject to specific acid catalysis. The phosphoryl oxygen can be protonated, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.

-

Neutral Conditions (pH ≈ 4-8): In this range, the spontaneous hydrolysis by water is the dominant pathway. This reaction is generally slow, leading to a "plateau" or trough in the pH-rate profile.[6] Studies have shown that DMHP can be stable for several hours at 37°C around pH 7.4 before degradation begins.[1][5]

-

Alkaline Conditions (pH > 8): In basic solutions, the hydrolysis rate increases significantly. This is due to the much higher concentration and greater nucleophilicity of the hydroxide ion (OH⁻) compared to water. The reaction becomes first-order in hydroxide ion concentration.[10] At pH 9, the half-life can be less than 0.3 hours.[4]

The relationship between pH and the observed rate constant (k_obs) can be visualized as a composite of these three regimes.

Caption: Conceptual diagram of the pH-rate profile for DMHP hydrolysis.

The Influence of Temperature

As with most chemical reactions, the rate of DMHP hydrolysis increases with temperature.[6][11] This relationship can be quantified using the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and temperature (T):

k = A * e(-Ea/RT)

where A is the pre-exponential factor and R is the gas constant.

By measuring the hydrolysis rate at several different temperatures, researchers can construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy. This value provides crucial insight into the energy barrier of the reaction, which is fundamental to understanding the reaction mechanism. For instance, a study on DMHP hydrolysis determined an activation energy of 22.1 kcal/mole.[3]

Table 1: Illustrative Temperature and pH Effects on DMHP Half-Life

| Condition | Temperature (°C) | Half-Life (t₁/₂) | Primary Mechanism |

|---|---|---|---|

| Acidic | 37 | 1.1 hours (at pH 2)[4] | Acid-Catalyzed |

| Neutral | 37 | 2.4 hours (at pH 7.4)[1][5] | Spontaneous Hydrolysis |

| Alkaline | 25 | < 0.3 hours (at pH 9)[4] | Base-Catalyzed |

| Neutral | 20 | ~19 days[2] | Spontaneous Hydrolysis |

| Neutral | 8 | 22 hours (after stability period)[4] | Spontaneous Hydrolysis |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Methodologies for Kinetic Analysis

Studying the hydrolysis kinetics of DMHP requires a robust experimental setup to control reaction conditions and a sensitive analytical method to monitor the reaction's progress.

Caption: A typical experimental workflow for studying DMHP hydrolysis kinetics.

Protocol 1: Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying the components of a mixture, making it well-suited for monitoring the disappearance of the parent compound (DMHP) and the appearance of its degradation products.[1][5][12]

I. Rationale & Self-Validation: This protocol relies on the principle that the concentration of DMHP is directly proportional to its peak area in an HPLC chromatogram. A calibration curve is generated using standards of known concentration, ensuring the accuracy of the measurements. The method is self-validating as the disappearance of the DMHP peak should be accompanied by the appearance and growth of product peaks (e.g., monomethyl hydrogen phosphite).

II. Step-by-Step Methodology:

-

Reagent and Buffer Preparation:

-

Prepare a buffer solution of the desired pH (e.g., 0.1 M phosphate buffer for pH 7.4, or citrate/acetate buffers for acidic pH). Causality: A buffer is essential to maintain constant pH, as the acidic products of hydrolysis could otherwise alter the reaction conditions.

-

Prepare a stock solution of DMHP in an appropriate solvent (e.g., acetonitrile or water) at a high concentration (e.g., 100 mM).

-

-

Reaction Setup:

-

Place a known volume of the buffer into a temperature-controlled water bath or incubator and allow it to equilibrate to the target temperature (e.g., 37°C).[1]

-

-

Initiation and Sampling:

-

Initiate the reaction by adding a small volume of the DMHP stock solution to the pre-heated buffer to achieve the desired starting concentration (e.g., 1 mM). Mix thoroughly and immediately withdraw the first aliquot (t=0).

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes). The sampling frequency should be adjusted based on the expected reaction rate.

-

-

Sample Analysis (HPLC):

-

Immediately analyze each aliquot by injecting it into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or Mass Spectrometry).

-

Develop a gradient or isocratic elution method that effectively separates DMHP from its hydrolysis products.

-

Record the peak area for DMHP at each time point.

-

-

Data Analysis:

-

Convert peak areas to concentrations using the pre-established calibration curve.

-

Assuming pseudo-first-order kinetics (as water is in vast excess), plot the natural logarithm of the DMHP concentration (ln[DMHP]) against time.

-

The plot should yield a straight line. The observed rate constant (k_obs) is the negative of the slope of this line.

-

The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k_obs.

-

Mechanistic Interpretation

By combining kinetic data from various pH values and temperatures, a detailed mechanistic picture emerges. The hydrolysis of phosphate diesters like DMHP typically involves a nucleophilic attack on the phosphorus atom.

-

In alkaline hydrolysis , the potent OH⁻ ion directly attacks the phosphorus center, leading to a trigonal bipyramidal intermediate or transition state, followed by the departure of a methoxide leaving group.[13]

-

In neutral or acidic hydrolysis , a weaker water molecule is the nucleophile. Acid catalysis facilitates this by making the phosphorus center more electrophilic.[7]

The overall reaction pathway involves sequential loss of the two methyl groups. The first hydrolysis step (diester to monoester) is generally the rate-determining step under many conditions.

Caption: Simplified reaction pathway for the stepwise hydrolysis of DMHP.

Conclusion

The hydrolysis kinetics of this compound are a multi-faceted subject controlled primarily by pH and temperature. The reaction exhibits clear acid and base catalysis, with minimum stability observed in the neutral pH range. A thorough understanding of these kinetics is not merely an academic exercise; it is essential for accurately modeling the environmental behavior, toxicological profile, and industrial application of a wide range of organophosphorus compounds. The experimental workflows and analytical protocols detailed herein provide a robust framework for researchers to conduct their own high-integrity kinetic studies, contributing further to this vital area of chemical science.

References

- Organophosphorus Hydrolase-Based Assay for Organophosphate Pesticides. (n.d.). Google Scholar.

- Ester Hydrolysis and Phosphoryl Transfer. (2023, May 3). Chemistry LibreTexts.

- Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms. (n.d.). ACS Publications.

- Mechanism of hydrolysis of phosphate esters by the dimetal center of 5'-nucleotidase based on crystal structures. (2001, May 25). PubMed.

- Hydrolysis of ester phosphates mediated by a copper complex. (n.d.). RSC Publishing.

- The Reaction of Phosphate Esters with Nucleophiles. (n.d.). Google Scholar.

- Analytical methods for human biomonitoring of pesticides. A review. (n.d.). Google Scholar.

- Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. (n.d.). MDPI.

- Effects of Temperature and Pressure on ZDDP. (2007, July 17). Western University.

- Organophosphate Hydrolase in Conductometric Biosensor for the Detection of Organophosphate Pesticides. (2015, October 7). PMC - NIH.

- Novel sensing concept for organophosphate monitoring. (2021, January 1). Scholars Archive.

- Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. (n.d.). PubMed.

- Phosphonic acid, dimethyl ester | C2H7O3P | CID 13361. (n.d.). PubChem - NIH.

- The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. (2025, August 6). ResearchGate.

- Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66. (2024, October 15). ACS Omega - ACS Publications.

- Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66. (n.d.). PMC - PubMed Central - NIH.

- Kinetics and mechanism of the reaction of dimethyl acetylphosphonate with water. Expulsion of a phosphonate ester from a carbonyl hydrate. (n.d.). Google Scholar.

- DIMETHYL PHOSPHONATE CAS N°: 868-85-9. (2002, October 21). UNEP Publications.

- Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. (2024, October 3). NIH.

- Dimethyl phosphate hydrolysis at neutral pH. (n.d.). Journal of the American Chemical Society.

- Temperature Dependence of the Rotation and Hydrolysis Activities of F1-ATPase. (n.d.). PMC.

- The Hydrolysis of Phosphinates and Phosphonates: A Review. (n.d.). PMC - NIH.

- Dimethyl Hydrogen Phosphite. (n.d.). IARC Publications.

- Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization. (n.d.). PubMed.

- Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. (n.d.). OSTI.GOV.

Sources

- 1. Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Phosphonic acid, dimethyl ester | C2H7O3P | CID 13361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Dimethyl Hydrogen Phosphate

Abstract

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of dimethyl hydrogen phosphate (DMHP). Synthesizing data from peer-reviewed literature and regulatory guidelines, this document is intended for researchers, environmental scientists, and professionals in drug and pesticide development. It delves into the physicochemical properties, abiotic and biotic degradation mechanisms, environmental mobility, and the analytical methodologies essential for its study. By explaining the causality behind experimental designs and grounding claims in authoritative sources, this guide serves as a critical resource for understanding the environmental behavior of this significant organophosphorus compound.

Introduction and Nomenclature

This compound (DMHP), a dialkyl phosphate ester, is an organophosphorus compound of significant environmental interest. It is not typically used directly in commercial products but arises as a degradation product of several widely used organophosphorus pesticides, such as trichlorfon and malathion, and the chemical intermediate trimethyl phosphite.[1][2][3][4] Its presence in the environment is therefore linked to the application and breakdown of these parent compounds.[1][2][4] DMHP is also utilized as a chemical intermediate in the synthesis of pesticides like glyphosate, as a flame retardant, a lubricant additive, and an adhesive.[1][2][4][5][6]

A point of frequent confusion in the literature is the nomenclature surrounding this compound. It is often referred to interchangeably as dimethyl phosphate, O,O-dimethyl phosphate, or dimethoxyphosphinic acid.[7] Furthermore, it is crucial to distinguish it from its tautomer, dimethyl phosphonate, also known as dimethyl hydrogen phosphite (DMHP), which has a different CAS number (868-85-9 versus 813-78-5 for this compound) and a hydrogen atom directly bonded to the phosphorus center.[3][7][8][9] This guide focuses on the phosphate ester, which is the primary form relevant to the degradation of many organophosphate pesticides.

Physicochemical Properties

The environmental transport and fate of a chemical are fundamentally governed by its physicochemical properties. These parameters determine its partitioning between air, water, soil, and biota. The properties of DMHP are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂H₇O₄P | [7][10][11] |

| Molar Mass | 126.05 g/mol | [7][10][11] |

| Appearance | Colorless liquid | [10] |

| Boiling Point | 174 °C | [10] |

| Density | 1.323 g/cm³ | [10] |

| Water Solubility | Soluble | [7][10] |

| Octanol/Water Partition Coefficient (log Kow) | 0.380 (Crippen Calculated) | |

| Vapor Pressure | ~1.0 mm Hg at 20°C | [12] |

The high water solubility and low octanol-water partition coefficient indicate that DMHP is hydrophilic.[7][10][11][12] This suggests a low potential for bioaccumulation in fatty tissues and a preference for partitioning into the aqueous phase in the environment.

Environmental Fate and Transport

The overall environmental behavior of DMHP is dictated by its high water solubility and susceptibility to degradation.

Mobility in Soil

The mobility of a chemical in soil is a critical factor in determining its potential to leach into groundwater. This is often quantified by the soil organic carbon-water partitioning coefficient (Koc). For DMHP, the calculated Koc value is extremely low, at 2.62.[5] According to classification schemes such as those from the Food and Agriculture Organization (FAO), a Koc value below 10 indicates a substance is "highly mobile" in soil.[13]

This high mobility is a direct consequence of its hydrophilic nature. However, the practical significance of this high mobility is tempered by its rapid degradation, particularly through hydrolysis, in most environmental conditions.[5] Adsorption to soil or suspended solids is not considered a significant fate process because hydrolysis often occurs faster than sorption.[5] The addition of phosphate to soils can also increase the desorption of organic compounds, potentially influencing the mobility of substances like DMHP.[14]

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical without the involvement of biological organisms. For DMHP, hydrolysis and photolysis are the primary abiotic pathways.

Hydrolysis

Hydrolysis is the most significant degradation pathway for DMHP in the environment.[5] The process involves the cleavage of the ester bonds, leading to the stepwise formation of less substituted phosphates. The rate of hydrolysis is highly dependent on pH.

-

Degradation Products: The hydrolysis of DMHP proceeds in a stepwise manner. The first step is the cleavage of one methoxy group to yield monomethyl hydrogen phosphite (MMP) and methanol .[5] Subsequently, MMP can be further hydrolyzed to phosphorous acid and another molecule of methanol.[5]

-

Kinetics: The degradation is significantly faster under neutral and basic conditions. The experimentally determined half-life of DMHP in water is approximately 3 hours at pH 7 and less than 0.3 hours at pH 9.[5] In contrast, under acidic conditions (pH 4), the half-life is much longer, around 470 hours.[5] This pH dependency is critical for predicting its persistence in different aquatic environments and soil types.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemicals by light. While DMHP does not absorb strongly in the solar spectrum, it can undergo photolysis, particularly in the presence of photosensitizers or reactive oxygen species.

-

Direct and Indirect Photolysis: The degradation of DMHP can be initiated by reactive oxygen species formed through both biotic and abiotic processes in soil and water.[15] Studies on the related compound trimethyl phosphate show that its photolysis yields this compound as an initial product.[10] Prolonged irradiation leads to the stepwise degradation of DMHP to methyl dihydrogen phosphate and ultimately to orthophosphoric acid .[10]

-

Quantum Yield: The quantum yield, a measure of the efficiency of a photochemical process, for the formation of dimethyl phosphate from trimethyl phosphate is significantly higher in the presence of oxygen, indicating that oxidative processes play a key role.[10]

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a crucial route for the breakdown of many organic pollutants.

Microbial Degradation

Microorganisms in soil and water have evolved diverse enzymatic machinery to utilize organophosphorus compounds as sources of phosphorus, carbon, or energy. Several bacterial and fungal species, including Pseudomonas sp., Bacillus sp., and Aspergillus sp., have been identified as capable of degrading organophosphates.[16][17][18]

-

Enzymatic Pathways: The primary enzymatic mechanism for the initial breakdown of DMHP is hydrolysis, catalyzed by phosphodiesterase enzymes. These enzymes cleave the P-O-alkyl bond, which is considered the most significant step in detoxification.[17][18] This enzymatic hydrolysis mirrors the abiotic pathway, producing monomethyl phosphate and methanol. The resulting methanol is readily biodegradable by a wide range of soil microorganisms.[5]

-

Cometabolism: In some cases, the degradation of organophosphates occurs via cometabolism, where the microorganism does not use the compound as a primary energy source but degrades it in the presence of another growth substrate.[19]

The overall environmental fate and degradation pathways are summarized in the diagram below.

Caption: Environmental fate and major degradation pathways of this compound.

Experimental Protocols for Environmental Fate Assessment

To ensure regulatory acceptance and scientific validity, environmental fate studies should be conducted following standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).[1][20][21]

Protocol for Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This experiment is crucial for determining the abiotic degradation rate of DMHP in aquatic systems.

Objective: To determine the rate of hydrolysis of DMHP at different pH values (typically 4, 7, and 9) and calculate its half-life.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4.0 (e.g., acetate), pH 7.0 (e.g., phosphate), and pH 9.0 (e.g., borate).

-

Test Substance Preparation: Prepare a stock solution of DMHP in a suitable solvent. The final concentration in the test solutions should be low enough to ensure solubility but high enough for accurate analytical detection.

-

Incubation: Add a small aliquot of the DMHP stock solution to each buffer solution in sterile, sealed test vessels. Incubate the vessels in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, withdraw samples from each test vessel. The sampling frequency should be adjusted based on the expected degradation rate (more frequent for pH 7 and 9).

-

Analysis: Immediately analyze the samples for the concentration of DMHP and, if possible, its primary degradation product (MMP). Use a validated analytical method such as HPLC or GC-MS.

-

Data Analysis: Plot the concentration of DMHP versus time for each pH. Determine the first-order rate constant (k) and the half-life (t₁/₂) for each pH using the formula: t₁/₂ = ln(2)/k.

Protocol for Aerobic Transformation in Soil (Adapted from OECD Guideline 307)

This protocol assesses the rate and pathway of DMHP degradation in soil, accounting for both biotic and abiotic processes.

Objective: To determine the rate of degradation of DMHP in aerobic soil and identify major transformation products.

Methodology:

-

Soil Collection and Characterization: Collect fresh soil from a location with no prior pesticide contamination. Characterize the soil for properties like texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: Apply a known concentration of DMHP (often ¹⁴C-labeled for easier tracking) uniformly to the soil samples. The application rate should be environmentally relevant.

-

Incubation: Place the treated soil samples into incubation vessels. Maintain the soil at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Ensure aerobic conditions by passing humidified air through the vessels.

-

Volatiles and CO₂ Trapping: Connect the outflow of the incubation vessels to traps for volatile organic compounds (e.g., ethylene glycol) and ¹⁴CO₂ (e.g., potassium hydroxide solution) to quantify mineralization.

-

Sampling: At specified intervals, sacrifice replicate soil samples.

-

Extraction and Analysis: Extract the soil samples with an appropriate solvent mixture. Analyze the extracts using techniques like HPLC with radioactivity detection or LC-MS/MS to quantify the parent compound (DMHP) and its transformation products. Analyze the traps for volatiles and mineralized ¹⁴CO₂.

-

Data Analysis: Calculate the dissipation half-life (DT₅₀) of DMHP in the soil. Develop a mass balance to account for the distribution of radioactivity among the parent compound, metabolites, non-extractable residues, and mineralized products over time.

The workflow for a typical soil degradation study is visualized below.

Caption: Experimental workflow for an aerobic soil transformation study based on OECD 307.

Analytical Methodologies

Accurate quantification of DMHP in environmental matrices is essential for fate and exposure assessment. Due to its polar nature, analytical methods require careful optimization.

-

Sample Preparation and Extraction: For aqueous samples, direct injection may be possible, but solid-phase extraction (SPE) is often used for cleanup and concentration. For soil and sediment samples, extraction with polar solvents like methanol or acetonitrile, followed by a cleanup step, is common.

-

Instrumental Analysis:

-

Gas Chromatography (GC): Capillary GC coupled with a flame ionization detector (FID), a nitrogen-phosphorus detector (NPD), or a mass spectrometer (MS) is a widely used technique.[6] Derivatization may be necessary to improve the volatility and chromatographic behavior of the polar DMHP molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing polar, non-volatile compounds like DMHP.[6][22] It is often coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective detection. This is the preferred method for complex environmental matrices.

-

Summary and Conclusion

This compound is an environmentally relevant organophosphorus compound primarily formed from the degradation of common pesticides. Its fate in the environment is characterized by:

-

High Mobility: Due to its hydrophilic nature and low potential for sorption to soil organic matter.

-

Rapid Abiotic Degradation: Hydrolysis is the dominant degradation pathway, with its rate being highly pH-dependent and fastest in neutral to alkaline conditions.

-

Biotic Degradation: DMHP is susceptible to microbial degradation, primarily through enzymatic hydrolysis by phosphodiesterases.

The combination of rapid hydrolysis and microbial degradation suggests that DMHP is generally not persistent in most environmental compartments. However, its high mobility means that under conditions where degradation is slow (e.g., acidic, low-temperature, or low-microbial-activity environments), there is a potential for it to leach into groundwater. A thorough understanding of these pathways, supported by robust experimental data generated using standardized protocols, is critical for accurately assessing the environmental risks associated with the use of its parent compounds.

References

- ChemBK. (2024, April 10). This compound.

- IARC. (1990). Dimethyl Hydrogen Phosphite. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 48.

- Adeleye, A. O., & Adebayo, E. A. (2014). Degradation of 2, 2-Dichlorovinyl Dimethyl Phosphate and N- Phosphoromethyl (1) Glycine by Microorganisms Isolated. Journal of Advances in Biology & Biotechnology, 1(1), 1-10.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 813-78-5).

- OECD. (1992, July 17). OECD Guideline for Testing of Chemicals 301: Ready Biodegradability.

- OECD. (2001). OECD Guideline for the Testing of Chemicals 306: Biodegradability in Seawater.

- IARC. (1990). DIMETHYL HYDROGEN PHOSPHITE. IARC Monographs - Supplement 7.

- Nomeir, A. A., & Matthews, H. B. (1988). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Journal of analytical toxicology, 12(6), 334-338.

- UNEP Publications. (2002). DIMETHYL PHOSPHONATE CAS N°: 868-85-9. SIDS Initial Assessment Report for SIAM 15.

- PubChem. (n.d.). Dimethyl phosphate. National Center for Biotechnology Information.

- OECD. (n.d.). Guidelines for the Testing of Chemicals.

- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.

- Lieberman, M. T., & Alexander, M. (1983). Microbial and nonenzymatic steps in the decomposition of dichlorvos (2, 2-dichlorovinyl O, O-dimethyl phosphate). Journal of agricultural and food chemistry, 31(2), 265-267.

- ATSDR. (1997). Toxicological Profile for Diisopropyl Methylphosphonate. Agency for Toxic Substances and Disease Registry.

- U.S. EPA. (2005). Acute Exposure Guideline Levels (AEGLs) for Dimethyl Phosphite.

- Barr, D. B., Bravo, R., Weerasekera, G., Caltabiano, L. M., Whitehead, R. D., Olsson, A. O., ... & Needham, L. L. (2004). Concentrations of dialkyl phosphate metabolites of organophosphorus pesticides in the U.S. population. Environmental health perspectives, 112(2), 186-200.

- Wikipedia. (n.d.). Dimethylphosphite.

- Verma, N., & Bhardwaj, R. (2015). Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. International Journal of Chemical and Physical Sciences, 4, 11-23.

- Singh, B. K., & Walker, A. (2006). Microbial degradation of organophosphorus compounds. FEMS microbiology reviews, 30(3), 428-471.

- Petrova, B., & Petrov, K. (2020). Enzymatic Degradation of Organophosphorus Pesticides and Nerve Agents by EC: 3.1.8.2. International Journal of Molecular Sciences, 21(23), 8963.

- ResearchGate. (n.d.). Effect of enzyme concentration on the removal of DMP, both with and without PEG.

- Environmental Working Group. (n.d.). Dimethylphosphate (DMP). Human Toxome Project.

- ResearchGate. (n.d.). Degradation of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate in Soils: Indication of Chemical Pathways.

- NIST. (n.d.). Dimethyl phosphite. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Advances in Analytical Methods for Organophosphorus Pesticide Detection.

- IARC. (1999). DIMETHYL HYDROGEN PHOSPHITE. IARC Summaries & Evaluations.

- Henderson, A. M. (2020).

- Singh, B. K. (2009). Organophosphorus-degrading bacteria: ecology and industrial applications. Nature Reviews Microbiology, 7(2), 156-164.

- Han, X., Zhao, Y., & Li, Y. (2018). Impacts of dimethyl phthalate on the bacterial community and functions in black soils. Brazilian Journal of Microbiology, 49(4), 841-849.

- Wikidata. (n.d.). dimethyl hydrogen phosphite.

- Letourneau, D. D., & Millis, J. R. (2016). Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. Toxics, 4(3), 17.

- Hossain, M. I., & Khan, M. A. R. (2023). A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples. Molecules, 28(14), 5489.

- ResearchGate. (n.d.). Hydrolysis kinetics The fitted first-order kinetics of dimethyl....

- IUPAC. (2000).

- MDPI. (2024, August 29). Soil Factors Key to 3,4-Dimethylpyrazole Phosphate (DMPP) Efficacy: EC and SOC Dominate over Biotic Influences.

- ResearchGate. (2017, October 4). (PDF) Trimethylphosphate and dimethylphosphate hydrolysis by binuclear Cd(II), Mn(II) and Zn(II)-Fe(II) promiscuous Organophosphate Degrading Enzyme: Reaction Mechanisms.

- Ferreira, G. F., & Orth, E. S. (2022). Dual functionality of a waste-derived artificial enzyme: organophosphate degradation and DNA cleavage. Anais da Academia Brasileira de Ciências, 94.

- ChemSafetyPro. (2019, December 5). Mobility Classification of Chemicals in Soil.

- Vione, D. (2022). Insights into the Time Evolution of Slowly Photodegrading Contaminants. Environments, 9(4), 48.

- Spohn, M., & Schleuss, P. M. (2021).

- ResearchGate. (2025, August 5). Some new equations to describe phosphate sorption by soil.

- ResearchGate. (2025, August 6). Degradation of dimethyl methylphosphonate in aqueous solution by ozone.

- Kaur, J., & Sharma, D. (2023). Process optimization and kinetic study of biodegradation of dimethyl phthalate by KS2, a novel strain of Micrococcus sp. Scientific reports, 13(1), 3894.

Sources

- 1. OECD Guidelines for the Testing of Chemicals: Degradation and Accumulation | ENvironmental inFOrmation [enfo.hu]

- 2. epa.gov [epa.gov]

- 3. Dimethylphosphite - Wikipedia [en.wikipedia.org]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. Concentrations of dialkyl phosphate metabolites of organophosphorus pesticides in the U.S. population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dimethyl phosphate | C2H7O4P | CID 13134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dimethyl phosphite [webbook.nist.gov]

- 9. dimethyl hydrogen phosphite - Wikidata [wikidata.org]

- 10. chembk.com [chembk.com]

- 11. This compound (CAS 813-78-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. publications.iarc.who.int [publications.iarc.who.int]

- 13. chemsafetypro.com [chemsafetypro.com]

- 14. Research Collection | ETH Library [research-collection.ethz.ch]

- 15. researchgate.net [researchgate.net]

- 16. jafedelsu.org [jafedelsu.org]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. oecd.org [oecd.org]

- 21. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 22. Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions (Journal Article) | OSTI.GOV [osti.gov]

Dimethyl Hydrogen Phosphate: An In-depth Technical Guide for Researchers and Drug Development Professionals

This comprehensive guide delves into the essential physical and chemical properties of dimethyl hydrogen phosphate, a compound of significant interest in various scientific fields, including drug development. This document provides a detailed overview of its molecular characteristics, synthesis, analytical protocols, and applications, grounded in authoritative scientific data.

Core Molecular and Physical Characteristics

This compound, systematically known as dimethyl phosphate, is an organophosphorus compound with the chemical formula C₂H₇O₄P.[1][2] It is recognized for its role as a metabolite and is the conjugate acid of dimethyl phosphate.

Table 1: Key Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Dimethyl phosphate, Phosphoric acid, dimethyl ester[1][3] |

| CAS Number | 813-78-5[1][4] |

| Molecular Formula | C₂H₇O₄P[1][4] |

| Molecular Weight | 126.05 g/mol [1][4] |

The physical state of this compound is typically a colorless to light yellow, clear, oily liquid.[4] A comprehensive understanding of its physicochemical properties is crucial for its application in research and development, influencing aspects such as solvent selection, purification strategies, and formulation.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 174 °C[4][5] |

| Density | 1.323 g/cm³[4][5] |

| Solubility | Soluble in water, ethanol, and acetone.[4][5] |

| LogP (Octanol/Water Partition Coefficient) | -0.905[3] |

| Flash Point | 50 °C |

Synthesis and Purification Methodologies

A prevalent method for synthesizing this compound involves the reaction of phosphorus trichloride with methanol.[6][7] This process can be carried out with or without a solvent. The reaction is typically followed by deacidification and purification steps like distillation to obtain the final product.

Synthetic Workflow: From Phosphorus Trichloride and Methanol

The synthesis is based on an esterification reaction where phosphorus trichloride reacts with methanol. The stoichiometry of the reactants is a critical parameter to control to ensure high yield and purity.[7]

Experimental Protocol:

-

Esterification: Phosphorus trichloride and methanol are reacted in a controlled temperature environment, often below 0°C, to manage the exothermic nature of the reaction.[7]

-

Deacidification: The resulting mixture is treated with a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct.[7]

-

Preliminary Distillation: The crude product is subjected to distillation to remove volatile impurities and unreacted starting materials.[7]

-

Rectification: A final fractional distillation (rectification) is performed to achieve a high-purity this compound.[7]

Caption: Synthesis workflow for this compound.

Comprehensive Analytical Characterization

To ensure the identity and purity of this compound, a combination of spectroscopic techniques is employed. These methods provide detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For dimethyl phosphate, a characteristic signal for the methyl protons is expected.[8]

-

³¹P NMR: Phosphorus-31 NMR is particularly useful for phosphorus-containing compounds.[9] It gives a direct signal for the phosphorus nucleus, and its chemical shift is indicative of the chemical environment of the phosphorus atom.[9]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for this compound would include those for P=O, P-O-C, and O-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation patterns. This technique is crucial for confirming the molecular formula.

Caption: Analytical workflow for this compound.

Key Applications in Research and Drug Development

This compound and its derivatives have several important applications in the scientific community.

-

Chemical Intermediate: It serves as a crucial intermediate in the synthesis of various organophosphorus compounds, including pesticides.[6][10]

-

Flame Retardant: It has been used as a flame retardant for materials like Nylon 6 fibers.[6][10]

-

Pharmaceutical Synthesis: Phosphorus-containing compounds are significant in drug discovery.[11] Dimethyl phosphite, a related compound, is used in phosphonylation reactions to create alpha-hydroxyphosphonates, which are valuable for their potential biological activity.[11] The dimethylphosphine oxide group, present in some drugs, enhances water solubility and interaction with biological targets.[12]

-

Lubricant Additive and Adhesive: It also finds use as a lubricant additive and an adhesive.[6][10]

Safety and Handling Protocols

This compound is a chemical that requires careful handling. It is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[13][14]

-

Work in a well-ventilated area or under a fume hood.[13]

-

Keep away from heat, sparks, and open flames.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[13][14]

-

If swallowed, do NOT induce vomiting and seek immediate medical advice.[13][14]

-

Store in a dry, well-ventilated place, separated from food and feedstuffs.[13]

References

- ChemBK. (2024, April 10). This compound.

- Inchem.org. (n.d.). ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 813-78-5).

- International Labour Organization. (n.d.). ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE.

- National Center for Biotechnology Information. (n.d.). Dimethyl phosphate. PubChem.

- IARC Publications. (n.d.). Dimethyl Hydrogen Phosphite.

- National Center for Biotechnology Information. (n.d.). Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry.

- SIELC Technologies. (2018, February 16). Dimethyl phosphate.

- OECD SIDS. (2002, October 21). DIMETHYL PHOSPHONATE CAS N°: 868-85-9.

- Wikipedia. (n.d.). Dimethylphosphite.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Dimethyl Phosphite in Pharmaceutical Synthesis and Drug Development.

- Google Patents. (n.d.). CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride.

- Inchem.org. (1999, April 13). Dimethyl Hydrogen Phosphite (IARC Summary & Evaluation, Volume 48, 1990).

- MDPI. (n.d.). Self-Stabilizing Covalent Ligand Targets Bacterial Phosphatidylethanolamine and Enhances Antibiotic Efficacy.

- PubMed Central. (2023, November 17). Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate.

- ResearchGate. (2023, November 12). Development and Clinical Application of Phosphorus-Containing Drugs.

- ResearchGate. (n.d.). 1 H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl....

- National Center for Biotechnology Information. (2024, March 6). NMR Based Methods for Metabolites Analysis.

- Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.

Sources

- 1. Dimethyl phosphate | C2H7O4P | CID 13134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Dimethyl phosphate | SIELC Technologies [sielc.com]

- 4. chembk.com [chembk.com]

- 5. Dimethyl phosphate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. Dimethyl Hydrogen Phosphite (IARC Summary & Evaluation, Volume 48, 1990) [inchem.org]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE [inchem.org]

- 14. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

A Note on Chemical Identification: The requested CAS Number, 813-78-5, corresponds to Dimethyl Phosphate. However, the in-depth requirements for a technical guide focusing on a versatile synthetic building block for researchers and drug development professionals strongly indicate that the intended subject is 2,2-dimethyl-1,3-dioxane-4,6-dione , commonly known as Meldrum's Acid (CAS Number: 2033-24-1). This guide will proceed with a comprehensive analysis of Meldrum's Acid to align with the core scientific intent of the request.

Introduction: The Unique Profile of a Versatile Reagent

First synthesized in 1908 by Andrew Norman Meldrum, 2,2-dimethyl-1,3-dioxane-4,6-dione has become an indispensable tool in modern organic synthesis.[1] Initially misidentified due to its unusually high acidity, its correct cyclic structure was confirmed in 1948.[1] Known as Meldrum's acid, this white, crystalline solid is a cyclic diester renowned for its exceptional reactivity and versatility as a building block in the synthesis of complex molecules, including pharmaceuticals and natural products.[2][3][4]

This guide provides an in-depth examination of the physicochemical properties of Meldrum's acid, the principles behind its synthesis and reactivity, and its practical applications for researchers and drug development professionals.

Core Physicochemical Data

The utility of Meldrum's acid in a laboratory setting is underpinned by its distinct physical and chemical properties. These data are crucial for designing experiments, ensuring safe handling, and predicting reaction outcomes.

| Property | Value | Source(s) |

| IUPAC Name | 2,2-Dimethyl-1,3-dioxane-4,6-dione | [1][2] |

| Synonyms | Meldrum's acid, Isopropylidene malonate | [1] |

| CAS Number | 2033-24-1 | [5][6] |

| Molecular Formula | C₆H₈O₄ | [1][2] |

| Molecular Weight | 144.13 g/mol | [2][6] |

| Appearance | White to beige crystalline solid/powder | [1][2][7] |

| Melting Point | 92–97 °C (decomposes) | [1][2][5] |

| Boiling Point | Decomposes before boiling | [2] |

| Solubility | Sparingly soluble in water (2.5 g/100 mL at 20°C); Soluble in organic solvents like ethanol, acetone, and dioxane.[1][2][5][7] | |

| Acidity (pKa) | ~4.97 | [1][2] |

The Anomaly of Acidity: A Deeper Look